molecular formula C26H28N2O5S B6560361 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide CAS No. 946382-68-9

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B6560361
CAS No.: 946382-68-9
M. Wt: 480.6 g/mol
InChI Key: MWKBFKPSIFMFDA-UHFFFAOYSA-N
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Description

The compound “N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and two methoxyphenyl groups, which are aromatic compounds with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrahydroquinoline ring and the various functional groups. The presence of the methoxy groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline ring might undergo reactions typical of other heterocyclic compounds, while the methoxyphenyl and propanamide groups could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the methoxy groups could increase its solubility in polar solvents .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-32-22-9-5-19(6-10-22)7-16-26(29)27-21-8-15-25-20(18-21)4-3-17-28(25)34(30,31)24-13-11-23(33-2)12-14-24/h5-6,8-15,18H,3-4,7,16-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKBFKPSIFMFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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